2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a bromopyridine moiety attached to a trifluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromopyridine with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with 4-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-pyridinyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 2-(4-pyridinyl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of 2-(4-substituted pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives.
Scientific Research Applications
2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues, while the trifluoropropanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridin-2-yl)methanol: Similar structure but lacks the trifluoropropanol group.
2-(4-Bromopyridin-2-yl)acetic acid: Contains an acetic acid group instead of a trifluoropropanol group.
Uniqueness
2-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a bromopyridine and a trifluoropropanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7BrF3NO |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-4-5(9)2-3-13-6/h2-4,14H,1H3 |
InChI Key |
CVTMYDXOWOBWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)(C(F)(F)F)O |
Origin of Product |
United States |
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